molecular formula C9H10N2 B048566 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 113975-38-5

1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B048566
M. Wt: 146.19 g/mol
InChI Key: OAZAPNGLQBHLAM-UHFFFAOYSA-N
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Description

“1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that has been studied for its potential applications in various fields . Its molecular formula is C7H6N2 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .


Molecular Structure Analysis

The molecular structure of “1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine” can be found in the NIST Chemistry WebBook .

Scientific Research Applications

  • Polysubstituted pyrrolidines linked to 1,2,3-triazoles, including compounds derived from 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine, show promising anti-proliferative activity against human prostate cancer cells (Ince et al., 2020).

  • Compression of 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole crystals, related to 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine, can facilitate double proton transfer within cyclic dimers, influencing their molecular interactions (Kurzydłowski et al., 2021).

  • Pyrrolo[1,2-c]thiazole, a related compound, behaves as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes, explaining its behavior in Frontier Molecular Orbital (MO) theory (Sutcliffe et al., 2000).

  • Novel synthetic routes to N-amino-1H-pyrrolo[2,3-b]pyridines have been developed from α-hydroxyarylalkyl ketones and hydrazines, expanding its potential applications (Chudinov et al., 2007).

  • Dual excitation behavior of 4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridines indicates ultrafast double-proton transfer and unique tautomer emission in polar, aprotic solvents, relevant for photophysical studies (Cheng et al., 2003).

  • New pyrrolyl-pyridine scaffolds, including those derived from 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine, demonstrate significant anticancer activity against human cervical cancer and breast cancer cell lines (Mallisetty et al., 2023).

  • Electron impact studies on 1H-pyrrolo[2,3-b]pyridines show the formation of naphthyridines and pyrido[2,3-d]pyrimidines, providing insights into their fragmentation pathways (Herbert & Wibberley, 1970).

  • Reissert-Henze type reactions can selectively functionalize 1H-pyrrolo[2,3-b]pyridine (7-azaindole) at the 6-position, allowing for the introduction of various functional groups (Minakata et al., 1992).

  • Derivatives of pyrrolo[2,3-c]pyran and pyrano[4′,3′:4,5]pyrrolo-[1,2-b]asym-triazine show neurotropic activity, illustrating their potential in neurological applications (Paronikyan et al., 2001).

  • Photosensitized intramolecular [2+2] cycloaddition of 1H-pyrrolo[2,3-b]pyridines is accelerated by Lewis acids, resulting in high yields and stereoselective products, useful in organic synthesis (Arai & Ohkuma, 2020).

properties

IUPAC Name

1,2-dimethylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-6-8-4-3-5-10-9(8)11(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZAPNGLQBHLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Justyna - 2016 - dspace.uni.lodz.pl
In the thesis presented below, results of the research of thermal reaction under gas phase (FVT – flash vacuum thermolysis) tert-butylimines has been described. The starting imines …
Number of citations: 0 dspace.uni.lodz.pl
K Justyna, S Leśniak, RB Nazarski… - European Journal of …, 2014 - Wiley Online Library
Pyrrolopyridines and naphthyridines are formed by flash vacuum thermolysis (FVT) of 3‐ and 4‐pyridylmethylidene‐tert‐butylimines 8 and 15. Elimination of a methyl radical generates …

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